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molecular formula C8H8BrNO4S B8640418 4-Bromo-2-(n-methylsulphonylamino)benzoic acid

4-Bromo-2-(n-methylsulphonylamino)benzoic acid

Cat. No. B8640418
M. Wt: 294.12 g/mol
InChI Key: ZKLJKIDRLLWIIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08354401B2

Procedure details

Methyl 2-amino-4-bromobenzoate (1 g) was dissolve in tetrahydrofuran (15 mL), triethylamine (4.2 mL) and methanesulfonyl chloride (0.74 mL) were added, and the mixture was stirred at room temperature for 6 hr. Water was added to the reaction mixture, and the mixture was extracted with chloroform. After evaporation of the solvent, to the residue were added methanol (20 mL) and 1N aqueous sodium hydroxide solution (13 mL), and the mixture was stirred at 50-60° C. The mixture was acidified with 1N hydrochloric acid, and the precipitated solid was collected by filtration to give the title compound (0.964 g).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
4.2 mL
Type
reactant
Reaction Step Two
Quantity
0.74 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:11]=[C:10]([Br:12])[CH:9]=[CH:8][C:3]=1[C:4]([O:6]C)=[O:5].C(N(CC)CC)C.[CH3:20][S:21](Cl)(=[O:23])=[O:22].O>O1CCCC1>[Br:12][C:10]1[CH:9]=[CH:8][C:3]([C:4]([OH:6])=[O:5])=[C:2]([NH:1][S:21]([CH3:20])(=[O:23])=[O:22])[CH:11]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
NC1=C(C(=O)OC)C=CC(=C1)Br
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
4.2 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.74 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 6 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with chloroform
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent
ADDITION
Type
ADDITION
Details
to the residue were added methanol (20 mL) and 1N aqueous sodium hydroxide solution (13 mL)
STIRRING
Type
STIRRING
Details
the mixture was stirred at 50-60° C
FILTRATION
Type
FILTRATION
Details
the precipitated solid was collected by filtration

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
BrC1=CC(=C(C(=O)O)C=C1)NS(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.964 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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